N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
Description
N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a synthetic small molecule characterized by a pyrazole core substituted with a methoxy group at position 3 and a methyl group at position 1. The carboxamide linkage connects the pyrazole ring to a methylene-bridged 5-(2-fluorophenyl)isoxazole moiety. The 2-fluorophenyl substitution on the isoxazole may enhance binding affinity through hydrophobic interactions and fluorine’s electron-withdrawing effects, while the methoxy group could improve metabolic stability compared to more labile substituents .
Properties
IUPAC Name |
N-[[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl]-3-methoxy-1-methylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN4O3/c1-21-9-12(16(19-21)23-2)15(22)18-8-10-7-14(24-20-10)11-5-3-4-6-13(11)17/h3-7,9H,8H2,1-2H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSAMSLHYESUUII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCC2=NOC(=C2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anti-inflammatory and anticancer therapies. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : CHFNO
- Molecular Weight : 330.31 g/mol
- CAS Number : 1210706-44-7
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various disease pathways. The compound may function by:
- Enzyme Inhibition : It has been shown to inhibit enzymes that play critical roles in cancer cell proliferation.
- Receptor Modulation : It may modulate receptor activity, affecting signaling pathways that lead to cellular growth and inflammation.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has demonstrated efficacy against various cancer cell lines:
| Cell Line | IC (µM) | Effect |
|---|---|---|
| MCF7 | 3.79 | Growth inhibition |
| SF-268 | 12.50 | Cytotoxicity |
| NCI-H460 | 42.30 | Cytotoxicity |
These values indicate a promising profile for further development as an anticancer agent, particularly due to its ability to inhibit cell growth effectively in vitro .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory effects. Similar pyrazole derivatives have shown significant inhibition of pro-inflammatory cytokines:
| Cytokine | Inhibition (%) at 10 µM |
|---|---|
| TNF-α | 61% |
| IL-6 | 76% |
These results suggest that the compound may be effective in treating conditions characterized by inflammation .
Case Studies and Research Findings
Research has indicated that pyrazole derivatives exhibit a broad spectrum of biological activities. A notable study synthesized a series of pyrazole compounds and evaluated their antiproliferative effects against prostate cancer cell lines (LNCaP and PC-3). Among these, certain derivatives showed IC values as low as 18 µM, indicating strong potential for further development .
Moreover, investigations into the structure-activity relationship (SAR) of similar compounds have revealed that modifications at specific positions on the pyrazole ring can significantly enhance biological activity. For instance, the introduction of fluorine substituents has been correlated with increased potency against cancer cell lines .
Scientific Research Applications
Biological Activities
Research has shown that N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide exhibits various biological activities, including:
Anticancer Properties
Several studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . It has been evaluated against various cancer cell lines, demonstrating notable cytotoxic effects.
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells, which is a programmed cell death mechanism crucial for eliminating malignant cells. In vitro studies have shown that it can inhibit cell proliferation effectively.
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast) | 12.50 |
| A549 (Lung) | 26.00 |
| NCI-H460 (Lung) | 42.30 |
Anti-inflammatory Activity
The pyrazole scaffold is known for its anti-inflammatory properties. Research indicates that compounds similar to this compound can inhibit pro-inflammatory cytokines and enzymes, which are key mediators in inflammatory pathways.
Case Study 1: Anticancer Activity Assessment
A study conducted by Bouabdallah et al. examined the efficacy of various pyrazole derivatives against Hep2 and P815 cancer cell lines. The results indicated significant cytotoxic potential with IC50 values demonstrating strong anti-proliferative effects.
Case Study 2: Anti-inflammatory Evaluation
Research published in Molecules highlighted the anti-inflammatory effects of pyrazole derivatives, including those structurally similar to this compound. The study found that these compounds significantly reduced levels of inflammatory markers in vitro.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Substituent Effects on Pharmacological Properties
- Linker Groups : Carboxamide linkers (as in the target compound) generally exhibit higher polarity and hydrogen-bonding capacity than carbothioamide or sulfonamide linkers, which could influence solubility and target selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
